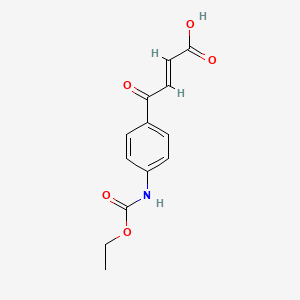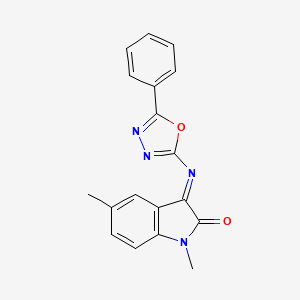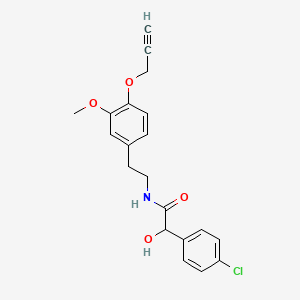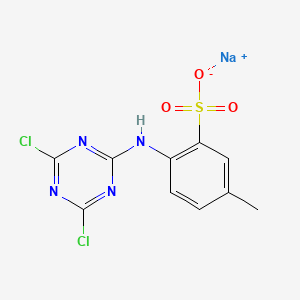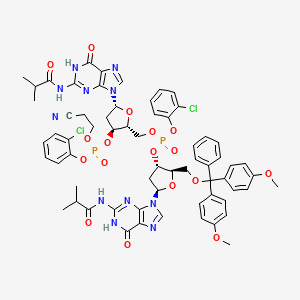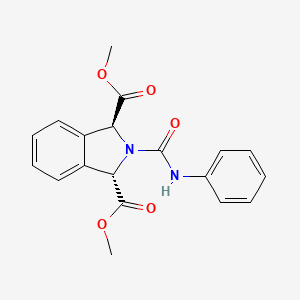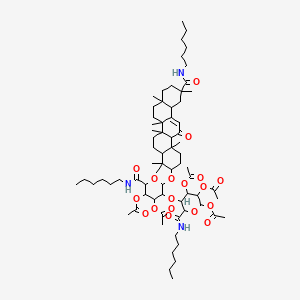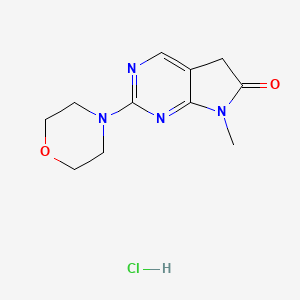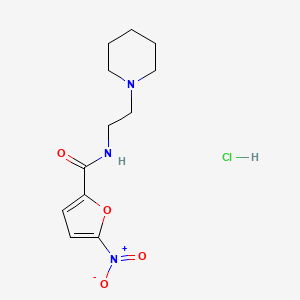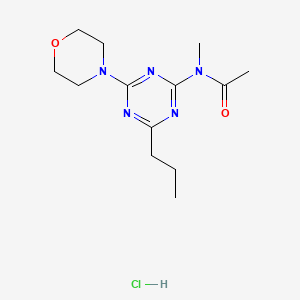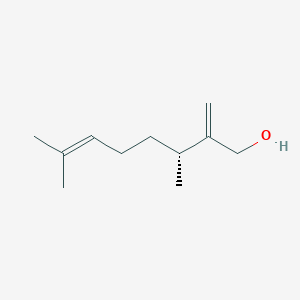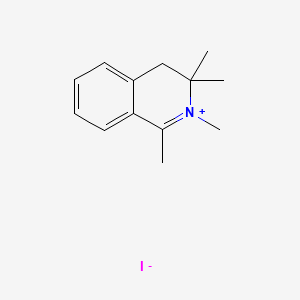
Isoquinolinium, 3,4-dihydro-1,2,3,3-tetramethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinolinium, 3,4-dihydro-1,2,3,3-tetramethyl-, iodide is a quaternary ammonium salt derived from isoquinoline It is characterized by the presence of four methyl groups attached to the nitrogen atom and the isoquinoline ring, along with an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 3,4-dihydro-1,2,3,3-tetramethyl-, iodide typically involves the quaternization of 3,4-dihydroisoquinoline with methyl iodide. The reaction is carried out under mild conditions, often in the presence of a solvent such as acetonitrile or ethanol. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the isoquinoline ring attacks the methyl iodide, resulting in the formation of the quaternary ammonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Isoquinolinium, 3,4-dihydro-1,2,3,3-tetramethyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the quaternary ammonium salt back to the corresponding tertiary amine.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different isoquinolinium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like chloride, bromide, or acetate can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives, tertiary amines, and different isoquinolinium salts, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Isoquinolinium, 3,4-dihydro-1,2,3,3-tetramethyl-, iodide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Isoquinolinium, 3,4-dihydro-1,2,3,3-tetramethyl-, iodide involves its interaction with biological molecules. The quaternary ammonium group can interact with negatively charged sites on proteins and nucleic acids, potentially disrupting their function. The compound may also interfere with cellular processes by altering membrane permeability and ion transport .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound from which Isoquinolinium, 3,4-dihydro-1,2,3,3-tetramethyl-, iodide is derived.
Tetrahydroisoquinoline: A reduced form of isoquinoline with similar structural features.
N-methylisoquinolinium iodide: A related quaternary ammonium salt with one methyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of four methyl groups on the nitrogen atom, which significantly alters its chemical and biological properties compared to other isoquinoline derivatives. This unique structure makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
120402-42-8 |
|---|---|
Molecular Formula |
C13H18IN |
Molecular Weight |
315.19 g/mol |
IUPAC Name |
1,2,3,3-tetramethyl-4H-isoquinolin-2-ium;iodide |
InChI |
InChI=1S/C13H18N.HI/c1-10-12-8-6-5-7-11(12)9-13(2,3)14(10)4;/h5-8H,9H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
XNMBGURZTNGYGN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C(CC2=CC=CC=C12)(C)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


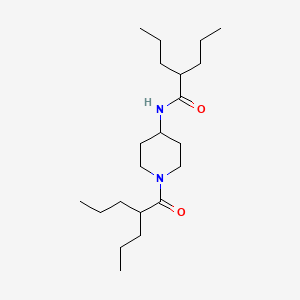
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12758219.png)
